- Toward intrinsically colored peptides: Synthesis and investigation of the spectral properties of methylated azatryptophans in tryptophan-cage mutantsBiopolymers, 2015, 104(5), 585-600,
Cas no 93267-04-0 (Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate)

93267-04-0 structure
اسم المنتج:Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
كاس عدد:93267-04-0
وسط:C9H16INO4
ميغاواط:329.132115364075
MDL:MFCD00216579
CID:61617
PubChem ID:10903591
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
- N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester
- Boc-Beta-iodo-Ala-Ome
- (2R)-3-Iodo-2-(tert-butoxycarbonylamino)propanoic acid methyl ester
- (R)-methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
- Boc-3-iodo-L-alanine Methyl Ester
- Boc-Ala(I)-Ome
- Boc-b-iodo-Ala-OMe
- Boc-β-iodo-Ala-OMe
- L-N-Boc-3-Iodoalanine Methyl Ester
- Boc-?-iodo-Ala-OMe
- Boc-ß-iodo-Ala-OMe
- Boc-β-iodo-Ala-OMe,Boc-ß
- -iodo-Ala-OMe,BR
- Boc-Ala(3-I)-OMe
- N-Boc-3-iodo-L-alanine Methyl Ester
- Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate
- Methyl (R)-2-(tert-butoxycarbonylamino)-3-iodopropanoate
- L
- N-Boc-L-iodoalanine methyl ester
- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
-
- MDL: MFCD00216579
- نواة داخلي: 1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
- مفتاح Inchi: UGZBFCCHLUWCQI-LURJTMIESA-N
- ابتسامات: IC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
- برن: 4422011
حساب السمة
- نوعية دقيقة: 329.0124g/mol
- تهمة السطحية: 0
- XLogP3: 1.4
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 4
- تدوير ملزمة العد: 6
- النظائر كتلة واحدة: 329.0124g/mol
- النظائر كتلة واحدة: 329.0124g/mol
- طوبولوجي سطح القطب: 64.6Ų
- عدد الذرات الثقيلة: 15
- تعقيدات: 237
- النظائر الذرية العد: 0
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- رابطة تساهمية وحدة العد: 1
- تهمة السطحية: 0
- tautomeric العد: 2
الخصائص التجريبية
- اللون / الشكل: White to Yellow Solid
- كثيف: 1.5510
- نقطة انصهار: 49.0 to 53.0 deg-C
- نقطة الغليان: 356.5℃ at 760 mmHg
- نقطة الوميض: 169.4 °C
- معامل توزيع المياه: Soluble in water and 1% acetic acid.
- بسا: 64.63000
- لوغب: 1.87860
- دوران محددة: -4° (c=2, MeOH)
- النشاط البصري: [α]22/D −4°, c = 2 in methanol
- حساسية: Light Sensitive
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H315; H319; H335
- تحذير: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- تعليمات السلامة: 24/25
- فوكا و رمز:8
- ظروف التخزين:0-10°C
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate بيانات الجمارك
- رمز النظام المنسق:2924199090
- بيانات الجمارك:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
AstaTech | 56474-50/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 50/G |
$274 | 2022-06-01 | |
AstaTech | 56474-250/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 250/G |
$822 | 2022-06-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51970-10g |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate |
93267-04-0 | 98% | 10g |
¥158.0 | 2022-04-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61638-250mg |
N-Boc-3-iodo-L-alanine methyl ester, 98% |
93267-04-0 | 98% | 250mg |
¥367.00 | 2023-05-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0059-50G |
methyl (2R)-2-(tert-butoxycarbonylamino)-3-iodo-propanoate |
93267-04-0 | 97% | 50g |
¥ 402.00 | 2023-04-12 | |
Oakwood | M03256-1g |
Boc-β-iodo-Ala-OMe |
93267-04-0 | 98% | 1g |
$10.00 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61638-1g |
N-Boc-3-iodo-L-alanine methyl ester, 98% |
93267-04-0 | 98% | 1g |
¥1318.00 | 2023-05-05 | |
eNovation Chemicals LLC | D694315-100g |
N-Boc-3-iodo-L-alanine Methyl Ester |
93267-04-0 | 95% | 100g |
$310 | 2023-09-03 | |
eNovation Chemicals LLC | Y1043358-100g |
(R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate |
93267-04-0 | 98% | 100g |
$125 | 2024-06-07 | |
AstaTech | 56474-5/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 5/G |
$27 | 2021-07-03 |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium iodide Solvents: Acetone ; 25 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 1.5 h, rt
1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 1.5 h, rt
المراجع
- Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions in waterOrganic & Biomolecular Chemistry, 2013, 11(18), 2943-2946,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium iodide Solvents: Acetone ; 30 min, 10 - 30 °C; 21.5 h, 20 - 30 °C
المراجع
- Synthesis of 4-chlorokynurenines and intermediates, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium iodide Solvents: Acetone ; 24 h, rt
المراجع
- Synthesis of N-Boc-3-iodo-zinc-L-alanine methyl esterHuagong Jishu Yu Kaifa, 2004, 33(2), 13-16,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C; 15 min, rt
1.2 Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
المراجع
- Alkyl Carbagermatranes Enable Practical Palladium-Catalyzed sp2-sp3 Cross-CouplingJournal of the American Chemical Society, 2019, 141(18), 7582-7588,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2.5 h, rt
المراجع
- The silica mineralisation properties of synthetic Silaffin-1A1 (synSil-1A1)Organic & Biomolecular Chemistry, 2022, 20(16), 3387-3396,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Imidazole , Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C
1.2 Reagents: Iodine ; 20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C
1.3 Solvents: Dichloromethane ; 60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt
1.2 Reagents: Iodine ; 20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C
1.3 Solvents: Dichloromethane ; 60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt
المراجع
- Preparation of N-(Boc)-allylglycine methyl ester using a zinc-mediated, palladium-catalyzed cross-coupling reactionOrganic Syntheses, 2015, 92, 103-116,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium iodide Solvents: Acetone ; 3 d, rt; 1 d, rt
المراجع
- Synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester: A useful building block in the synthesis of nonnatural α-amino acids via palladium catalyzed cross coupling reactionsOrganic Syntheses, 2005, 81, 77-88,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dimethylformamide ; 3 h, 0 °C → rt
المراجع
- Application of bis-2-(trimethylsilyl)ethyl diselenide to the synthesis of selenium-containing amino acid derivativesTetrahedron, 2017, 73(42), 6085-6091,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide
1.2 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C → rt; rt → 0 °C
1.3 3.5 h, 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C → rt; rt → 0 °C
1.3 3.5 h, 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
المراجع
- Readily available amino acid building blocks for the synthesis of phosphole-containing peptidesTetrahedron Letters, 2007, 48(16), 2857-2859,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane
المراجع
- Synthesis of conformationally restricted Beta-turn mimics2006, , ,,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt
1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt
المراجع
- Use of a Tandem Prins/Friedel-Crafts Reaction in the Construction of the Indeno-Tetrahydropyridine Core of the Haouamine Alkaloids: Formal Synthesis of (-)-Haouamine AOrganic Letters, 2011, 13(10), 2614-2617,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 90 min, 0 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 90 min, 0 °C
المراجع
- Painting argyrins blue: Negishi cross-coupling for synthesis of deep-blue tryptophan analog β-(1-azulenyl)-L-alanine and its incorporation into argyrin CBioorganic & Medicinal Chemistry, 2018, 26(19), 5259-5269,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
المراجع
- Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanesChemical Science, 2018, 9(23), 5295-5300,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Sodium iodide Solvents: Acetone
المراجع
- Synthesis of all three regioisomers of pyridylalanineSynlett, 1997, (2), 169-170,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Iodine Solvents: Acetone
المراجع
- Organocuprates in a novel synthesis of optically pure amino acidsTetrahedron, 1985, 41(10), 1833-43,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 1 h, 0 °C; 1.5 h, rt
المراجع
- Chemoselectivity of the Ruthenium-Catalyzed Hydrative Diyne Cyclization: Total Synthesis of (+)-Cylindricine C, D, and EOrganic Letters, 2003, 5(24), 4599-4602,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Sodium iodide Solvents: Acetone ; rt; 42 h, rt
المراجع
- Preparation of cyclopentylcarbonylamino acid as inhibitors of α4β1 mediated cell adhesion, World Intellectual Property Organization, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 5 min, rt
1.2 Solvents: Dichloromethane ; 2 h, rt
1.2 Solvents: Dichloromethane ; 2 h, rt
المراجع
- Thiomaleic Anhydride: A Convenient Building Block for the Synthesis of α-Substituted γ- and δ-Lactones through Free-Radical Addition, Nucleophilic Ring Opening, and Subsequent Thiocarboxylate ManipulationJournal of Organic Chemistry, 2009, 74(17), 6792-6796,
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Raw materials
- Boc-Ser-OMe
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
- S-methyl 2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate
- Boc-Ser(Tos)-OMe
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Preparation Products
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate الوثائق ذات الصلة
-
1. Tryptophan-derived butyrylcholinesterase inhibitors as promising leads against Alzheimer's diseaseAn?e Meden,Damijan Knez,Marko Juki?,Xavier Brazzolotto,Marija Gr?i?,Anja Pi?lar,Abida Zahirovi?,Janko Kos,Florian Nachon,Jurij Svete,Stanislav Gobec,Uro? Gro?elj Chem. Commun. 2019 55 3765
-
Philip Horx,Armin Geyer Chem. Sci. 2021 12 11455
-
Longbo Li,Bianca Matsuo,Guillaume Levitre,Edward J. McClain,Eric A. Voight,Erika A. Crane,Gary A. Molander Chem. Sci. 2023 14 2713
93267-04-0 (Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate) منتجات ذات صلة
- 1676-75-1(Z-Ser-OtBu)
- 1676-81-9(Z-Ser-OMe)
- 889670-02-4(Methyl 2-(tert-Butoxycarbonylamino)-3-iodopropanoate)
- 2419-94-5(N-Boc-L-glutamic acid)
- 2488-15-5((tert-Butoxycarbonyl)-L-methionine)
- 1142-20-7(N-[(Benzyloxy)carbonyl]-L-alanine)
- 1676-90-0(Boc-Asp(OtBu)-OH)
- 2418-95-3((S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid)
- 2483-46-7((S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid)
- 2592-18-9(Boc-Thr-OH)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:93267-04-0)Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

نقاء:99%
كمية:500g
الأسعار ($):475.0